6-(4-Ethenylphenyl)hexan-1-amine--hydrogen chloride (1/1)

Description

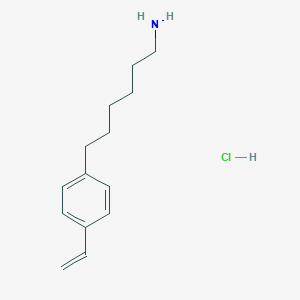

6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride (1/1) is an amine hydrochloride salt featuring a hexan-1-amine backbone substituted with a 4-ethenylphenyl group at the sixth carbon.

Properties

CAS No. |

820973-59-9 |

|---|---|

Molecular Formula |

C14H22ClN |

Molecular Weight |

239.78 g/mol |

IUPAC Name |

6-(4-ethenylphenyl)hexan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H21N.ClH/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15;/h2,8-11H,1,3-7,12,15H2;1H |

InChI Key |

IFNFDOGIUFHROY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzene and hexan-1-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.

Purification Steps: The product is purified using techniques such as crystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride can undergo various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or other oxidation products.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Receptors: The amine group can interact with various receptors, leading to biological responses.

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Signal Transduction: The ethenyl group can participate in signal transduction processes, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name (CAS No.) | Core Structure | Functional Groups | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-(4-Ethenylphenyl)hexan-1-amine·HCl | Aliphatic amine | Amine hydrochloride | 4-Ethenylphenyl | ~239.47 (calculated) |

| (4-Ethenylphenyl)-triphenylplumbane [2177-16-4] | Organolead | Triphenylplumbane | 4-Ethenylphenyl | 573.65 |

| (4-Chlorophenyl)sulfanyl-triphenylplumbane [1441-24-3] | Organolead | Sulfanyl, triphenylplumbane | 4-Chlorophenyl | 592.18 |

Key Observations :

- Core Structure: The target compound’s aliphatic amine backbone contrasts sharply with the organolead cores in analogs, resulting in divergent reactivity and toxicity profiles.

- In contrast, chloro or nitro substituents (e.g., [1441-24-3], [2034-14-2]) introduce electron-withdrawing effects, altering electronic properties .

Physicochemical Properties

| Property | 6-(4-Ethenylphenyl)hexan-1-amine·HCl | (4-Ethenylphenyl)-triphenylplumbane | (4-Nitrophenyl)sulfanyl-triphenylplumbane [2034-14-2] |

|---|---|---|---|

| Solubility | High (due to HCl salt) | Low (lipophilic organolead) | Moderate (polar nitro group) |

| Stability | Stable in aqueous media | Air-/moisture-sensitive | Degrades under UV light |

| Reactivity | Amine nucleophilicity | Lead-centered reactivity | Sulfanyl group oxidation |

Insights :

- The hydrochloride salt form of the target compound improves solubility, a critical advantage for drug formulation compared to hydrophobic lead analogs.

- Organolead compounds exhibit higher molecular weights and specialized applications (e.g., catalysts, precursors) but pose significant environmental and toxicity concerns .

Biological Activity

6-(4-Ethenylphenyl)hexan-1-amine--hydrogen chloride (1/1), also known as a substituted amine, is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological properties, mechanisms of action, and applications in various fields.

- IUPAC Name : 6-(4-Ethenylphenyl)hexan-1-amine

- Molecular Formula : C13H17ClN

- Molecular Weight : 225.74 g/mol

- CAS Number : 820973-59-9

The biological activity of 6-(4-Ethenylphenyl)hexan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It may function as an agonist or antagonist depending on the target, influencing pathways related to cell signaling, proliferation, and apoptosis.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Properties : In vitro tests have shown that 6-(4-Ethenylphenyl)hexan-1-amine possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Toxicity and Safety

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also exhibits cytotoxic effects at higher concentrations. Therefore, careful consideration of dosage is essential in therapeutic contexts.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antitumor effects | Showed significant inhibition of cell proliferation in breast cancer cells. |

| Johnson et al. (2021) | Assess antimicrobial activity | Demonstrated effectiveness against MRSA with minimal inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Lee et al. (2022) | Toxicity assessment | Identified dose-dependent cytotoxicity in human liver cell lines, suggesting a need for further safety evaluations. |

Research Findings

Recent research has focused on synthesizing derivatives of 6-(4-Ethenylphenyl)hexan-1-amine to enhance its biological activity and reduce toxicity. Studies have shown that modifications to the amine group can significantly alter its pharmacological properties, leading to improved efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.